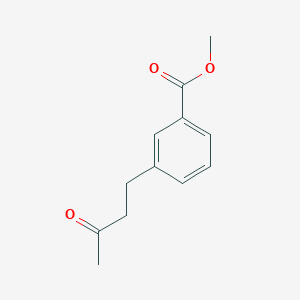
Methyl 3-(3-oxobutyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(3-oxobutyl)benzoate is an organic compound with the molecular formula C12H14O3. It is a derivative of benzoic acid and is characterized by the presence of a methyl ester group and a 3-oxobutyl substituent on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 3-(3-oxobutyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-(3-oxobutyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Friedel-Crafts acylation of methyl benzoate with 3-oxobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction proceeds through the formation of an acylium ion intermediate, which then reacts with the aromatic ring of methyl benzoate to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and achieve high yields. The use of solid acid catalysts, such as ion-exchange resins, is also common in industrial production to facilitate the esterification reaction and simplify the separation of the product from the reaction mixture.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(3-oxobutyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction of the ester group can yield alcohols, while reduction of the ketone group can produce secondary alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used for the reduction of ester and ketone groups.
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Oxidation of the compound can yield 3-(3-oxobutyl)benzoic acid or 3-(3-hydroxybutyl)benzoic acid.
Reduction: Reduction can produce methyl 3-(3-hydroxybutyl)benzoate or methyl 3-(3-hydroxybutyl)benzyl alcohol.
Substitution: Substitution reactions can introduce various functional groups such as nitro, halogen, or alkyl groups onto the benzene ring.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(3-oxobutyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of methyl 3-(3-oxobutyl)benzoate involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound’s structure allows it to interact with key biomolecules, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-(3-oxobutyl)benzoate can be compared with other similar compounds such as:
Methyl 4-(3-oxobutyl)benzoate: This compound has the oxobutyl group at the para position instead of the meta position. The difference in substitution pattern can lead to variations in reactivity and biological activity.
Methyl benzoate: Lacks the oxobutyl group, making it less reactive in certain chemical transformations.
Ethyl 3-(3-oxobutyl)benzoate: Similar to this compound but with an ethyl ester group instead of a methyl ester group, which can affect its physical properties and reactivity.
The unique positioning of the oxobutyl group in this compound contributes to its distinct chemical and biological properties, making it a compound of interest in various research fields.
Eigenschaften
Molekularformel |
C12H14O3 |
|---|---|
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
methyl 3-(3-oxobutyl)benzoate |
InChI |
InChI=1S/C12H14O3/c1-9(13)6-7-10-4-3-5-11(8-10)12(14)15-2/h3-5,8H,6-7H2,1-2H3 |
InChI-Schlüssel |
VDDLMHLZCCSALJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCC1=CC(=CC=C1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




aminehydrochloride](/img/structure/B13519392.png)

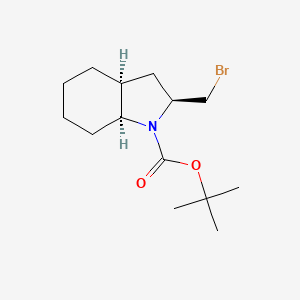
![(7S)-7-hydroxy-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B13519419.png)
![[3-Chloro-4-(difluoromethoxy)phenyl]hydrazine](/img/structure/B13519429.png)
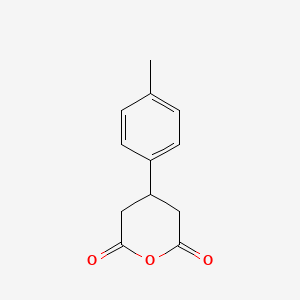
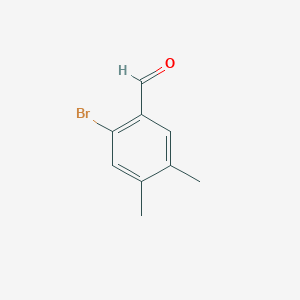


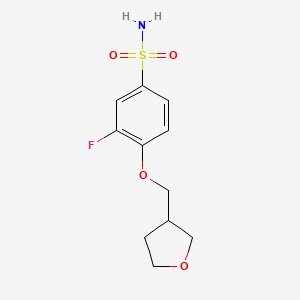
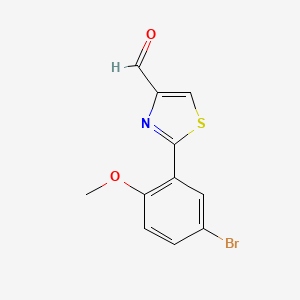
![rac-(1R,4S,5R)-2-azabicyclo[2.1.0]pentane-5-carboxylic acid](/img/structure/B13519475.png)
